molecular formula C27H23N3O3S B306703 N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide

N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide

Katalognummer: B306703
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: OVSPOGZVVSMKBD-NSBGGUMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Eigenschaften

Molekularformel

C27H23N3O3S

Molekulargewicht

469.6 g/mol

IUPAC-Name

N-[(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C27H23N3O3S/c31-25(21-7-3-1-4-8-21)28-27-30(23-9-5-2-6-10-23)26(32)24(34-27)19-20-11-13-22(14-12-20)29-15-17-33-18-16-29/h1-14,19H,15-18H2/b24-19+,28-27?

InChI-Schlüssel

OVSPOGZVVSMKBD-NSBGGUMGSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=NC(=O)C4=CC=CC=C4)S3)C5=CC=CC=C5

Isomerische SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=NC(=O)C4=CC=CC=C4)S3)C5=CC=CC=C5

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=NC(=O)C4=CC=CC=C4)S3)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide typically involves the condensation of 4-morpholinylbenzaldehyde with 4-oxo-3-phenyl-1,3-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzoyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other thiazolidinones and benzylidene derivatives. Compared to these compounds, N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide is unique due to its combination of a morpholine ring, benzylidene group, and thiazolidinone core. This unique structure contributes to its diverse biological activities and potential applications. Similar compounds include:

    Thiazolidinone derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Benzylidene derivatives: Investigated for their anticancer and antioxidant activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.